4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with a unique structure that includes a phenyl group, a cycloheptathiazole ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide
- 3-(2,6-diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazolium perchlorate
- 1-naphthalenol, 5,6,7,8-tetrahydro-
Uniqueness
The uniqueness of 4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide lies in its combination of structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H24N2O2S |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)oxane-4-carboxamide |
InChI |
InChI=1S/C20H24N2O2S/c23-18(22-19-21-16-9-5-2-6-10-17(16)25-19)20(11-13-24-14-12-20)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2,(H,21,22,23) |
InChI Key |
RIQGARAQSWGTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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